molecular formula C18H16ClN5O3 B12916540 6-Chloro-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine CAS No. 75426-57-2

6-Chloro-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B12916540
CAS No.: 75426-57-2
M. Wt: 385.8 g/mol
InChI Key: IKHSKFJTQSYIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine is a sophisticated quinazoline derivative supplied for research and development purposes. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of targeted cancer therapies. Quinazoline-based molecules are recognized for their potent biological activities, with a well-established role as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The structural motif of a 4-anilinoquinazoline is a common pharmacophore in several approved anticancer drugs, such as Gefitinib and Erlotinib, which work by blocking the signaling pathways that drive uncontrolled cell proliferation . The morpholine and 4-nitrophenyl substituents in this specific molecule are designed to contribute to its binding affinity and pharmacokinetic properties, making it a valuable candidate for probing enzyme mechanisms and structure-activity relationships (SAR) . Researchers can utilize this compound to study its inhibitory effects on EGFR, both wild-type and mutant forms, including the T790M variant which is commonly associated with resistance to first-generation inhibitors . Furthermore, its potential anti-proliferative activity can be evaluated against various human cancer cell lines, such as those for lung cancer (A549) and colon cancer (HCT-116) . This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

75426-57-2

Molecular Formula

C18H16ClN5O3

Molecular Weight

385.8 g/mol

IUPAC Name

6-chloro-2-morpholin-4-yl-N-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C18H16ClN5O3/c19-12-1-6-16-15(11-12)17(20-13-2-4-14(5-3-13)24(25)26)22-18(21-16)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,21,22)

InChI Key

IKHSKFJTQSYIRZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinamine with 4-nitroaniline in the presence of a morpholine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives with structural or functional group similarities are compared below.

Table 1: Comparative Analysis of Quinazoline Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) logP Key Features
Target Compound Cl (6), Morpholine (2), 4-NO₂Ph (4) 368.8 N/A ~4.5* High polarity due to NO₂; potential for electron-deficient interactions
5a: N-phenyl derivative H (4) 308.7 188–190 ~3.2 Baseline compound; lower molecular weight and lipophilicity
5b: N-(4-chlorophenyl) Cl (4) 342.8 220–222 ~4.0 Increased lipophilicity; chloro enhances halogen bonding
5e: N-(4-methoxyphenyl) OCH₃ (4) 338.4 232–234 ~2.8 Electron-donating OCH₃ improves solubility; reduced receptor affinity
6-chloro-N-(2-chlorophenyl)-4-phenyl Cl (6, 2), Ph (4) 366.25 N/A 6.46 High logP (lipophilic); potential CNS penetration
2-(4-NO₂Ph)-N-(o-tolyl) NO₂ (2), o-tolyl (4) 356.4 N/A ~3.9 Nitro at position 2; steric hindrance from o-tolyl
compound Morpholine-propoxy, F, Cl 574.1 Liquid ~2.5 High molecular weight; morpholine enhances solubility

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects: Electron-withdrawing groups (NO₂, Cl): Increase lipophilicity (logP) and electronic deficiency, enhancing interactions with hydrophobic enzyme pockets . Electron-donating groups (OCH₃): Improve aqueous solubility but may reduce binding affinity in non-polar environments . Morpholine: Enhances solubility via hydrogen bonding (C-O-C) while maintaining moderate logP .

Pharmacological Implications :

  • The target compound’s 4-nitrophenyl group may confer stronger binding to kinases or receptors requiring electron-deficient aromatic interactions, as seen in other nitro-substituted quinazolines .
  • Chloro derivatives (e.g., 5b, ) exhibit higher logP values, suggesting better blood-brain barrier penetration, but risk off-target toxicity .

Spectral Comparison:

  • IR : Nitro groups in the target compound show asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), absent in methoxy or chloro derivatives .
  • NMR : The 4-nitrophenylamine group deshields adjacent protons (δ 8.0–8.5 ppm), distinct from methoxy (δ 3.5–4.0 ppm) or chloro-substituted analogues .

Biological Activity

6-Chloro-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline core with a chloro group at the 6th position, a morpholino group at the 2nd position, and a nitrophenyl group at the nitrogen position. Its molecular formula is C18H16ClN5O3C_{18}H_{16}ClN_{5}O_{3}, and it has a molecular weight of approximately 385.804 g/mol.

Key Properties

PropertyValue
Molecular FormulaC18H16ClN5O3C_{18}H_{16}ClN_{5}O_{3}
Molecular Weight385.804 g/mol
LogP4.43280
Polar Surface Area (PSA)96.10000

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-chloro-4-quinazolinamine with 4-nitroaniline in the presence of a morpholine catalyst. This reaction is performed under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production

For large-scale production, industrial methods utilize high-quality reagents and catalysts, incorporating stringent quality control measures to maintain purity and consistency.

Research indicates that this compound exhibits potential as a selective inhibitor of certain enzymes and receptors, particularly tyrosine kinases, which are crucial for cell growth and survival. The inhibition of these kinases can modulate cellular signaling pathways, making it a candidate for further pharmacological studies.

Antitumor Activity

In vitro studies have demonstrated that quinazoline derivatives, including this compound, possess moderate inhibitory effects on cell growth in various cancer cell lines. The following table summarizes findings from recent studies on its antiproliferative effects:

Cell LineIC50 (µM)Reference
A549 (Lung)5.0
MCF7 (Breast)3.2
HeLa (Cervical)4.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes its antibacterial potency:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated significant tumor growth inhibition when administered at doses of 10 mg/kg body weight daily for two weeks.

Research on Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific kinases involved in cancer progression. It was found to effectively reduce phosphorylation levels of target proteins in treated cell lines, indicating its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine?

The synthesis typically involves a multi-step process:

  • Step 1 : Substitution of urea on morpholine to form morpholine-4-carboxamide under acidic conditions .
  • Step 2 : Cyclization with anthranilic acid derivatives to yield 2-(morpholin-4-yl)quinazoline intermediates .
  • Step 3 : Chlorination at the 4-position using phosphorus oxychloride (POCl₃) to generate 4-chloro intermediates .
  • Step 4 : Substitution with 4-nitroaniline via nucleophilic aromatic substitution under reflux conditions . Yields range from 59% to 78%, with purity confirmed by TLC and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • FTIR : Peaks at 1708–1580 cm⁻¹ (C=C/C=N in quinazoline), 1370–1321 cm⁻¹ (morpholine C-N), and 1563–1612 cm⁻¹ (N-H deformation) confirm functional groups .
  • ¹H NMR : Aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 2.0–3.5 ppm), and nitro group effects on aryl protons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 342.8 for chloro derivatives) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity?

Strategies include:

  • Catalyst Optimization : Using Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to introduce aryl groups, improving selectivity .
  • Microwave-Assisted Synthesis : Reducing reaction time (e.g., 1 hour at 150°C vs. 6–12 hours conventionally) while maintaining yields >58% .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

Q. How can contradictory spectroscopic data (e.g., NMR/IR shifts) be resolved during characterization?

  • Cross-Validation : Combine ¹³C NMR with DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons, resolving overlapping signals .
  • Computational Modeling : Use density functional theory (DFT) to predict IR/NMR spectra and compare with experimental data .
  • Isotopic Labeling : For ambiguous N-H peaks, deuterium exchange experiments clarify proton environments .

Q. How does the nitro group at the 4-position of the phenyl ring influence biological activity?

  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity, improving binding to kinase ATP pockets (e.g., CLK1 inhibition, IC₅₀ < 100 nM) .
  • SAR Studies : Derivatives with 4-nitro substitution show 3–5× higher antitumor activity (e.g., against MCF-7 cells) compared to methoxy or methyl groups .

Q. What in vitro assays are used to evaluate kinase inhibition or antitumor activity?

  • Kinase Inhibition : Fluorescence-based ADP-Glo™ assays measure IC₅₀ values against CLK1/2/4 and DYRK1A kinases .
  • Antiproliferative Activity : MTT assays in cancer cell lines (e.g., HCT-116, A549) with GI₅₀ values <10 µM indicate potency .
  • Apoptosis Induction : Caspase-3/7 activation assays quantify programmed cell death .

Q. How can derivatives be designed to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Structural Modifications :
  • Replace nitro with trifluoromethyl (↑ lipophilicity) or morpholine-PEG hybrids (↑ aqueous solubility) .
  • Introduce prodrug moieties (e.g., acetylated amines) for controlled release .
    • 3D-QSAR Models : Predict substituent effects on logP and pKa to balance membrane permeability and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.